H-Gly-Gly-Lys-Ala-Ala-OH

描述

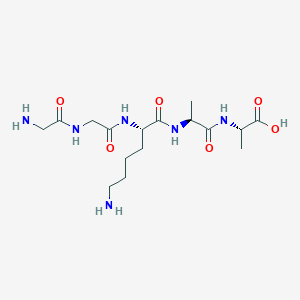

“H-Gly-Gly-Lys-Ala-Ala-OH” is a pentapeptide, which means it is composed of five amino acids. The amino acids, in order from the N-terminus to the C-terminus, are Glycine (Gly), Glycine (Gly), Lysine (Lys), Alanine (Ala), and Alanine (Ala) .

Synthesis Analysis

Peptide synthesis involves the formation of a peptide bond between two amino acids. This process requires the protection of certain amino and carboxyl groups during the synthesis. Carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . The synthesis of peptides containing polyfunctional amino acids is a complex practical task .Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Lys-Ala-Ala-OH” is C11H22N4O4. Its average mass is 274.317 Da and its mono-isotopic mass is 274.164093 Da .Chemical Reactions Analysis

Peptide synthesis requires selective acylation of a free amine. To accomplish the desired amide bond formation, all extraneous amine functions must first be deactivated so they do not compete for the acylation reagent. Then, the designated carboxyl function must be selectively activated so that it will acylate the one remaining free amine .科学研究应用

1. 肽构象和反应

Gly 和 Ala 等氨基酸残基的构象依赖性反应已得到广泛研究。研究表明,羟基自由基 (•OH) 可以引发氨基酸残基的解折叠,这对于理解阿尔茨海默病等疾病中肽和蛋白质解折叠背后的机制至关重要。这是相关的,因为肽 H-Gly-Gly-Lys-Ala-Ala-OH 含有 Gly 和 Ala 残基。该研究进一步阐述了这些残基在转化为 Gly(•) 和 Ala(•) 时如何改变结构,突出了残基构象对肽生物活性的潜在影响 (Owen 等人,2012)。

2. 核磁共振光谱在结构分析中的应用

氨基酸和肽的结构分析(包括与 H-Gly-Gly-Lys-Ala-Ala-OH 相似的氨基酸和肽)通常使用核磁共振光谱进行。研究提供了线性四肽中氨基酸残基的化学位移和自旋-自旋耦合常数的见解,有助于理解此类肽在水溶液中的结构构象和相互作用 (Bundi 和 Wüthrich,1979)。

3. 对 DNA 结构和功能的影响

对肽与 DNA 相互作用的研究表明,葡萄糖和氨基酸混合物的 Maillard 产物可以切割 DNA,诱导单链断裂。这一发现对于理解 H-Gly-Gly-Lys-Ala-Ala-OH 等肽与核酸之间的相互作用至关重要,这可能对遗传调控和稳定性产生影响 (Hiramoto 等人,1994)。

4. 肽识别和结合

已经研究了分子 18-冠-6 对氨基酸的分子识别,提供了对氨基酸(H-Gly-Gly-Lys-Ala-Ala-OH 等肽的成分)的结合亲和力和相互作用的见解。此类研究有助于理解肽在生物系统中的分子相互作用和潜在功能 (Chen 和 Rodgers,2012)。

5. 对淀粉糊化行为的影响

氨基酸与淀粉相互作用的研究表明,氨基酸可以调节淀粉的糊化行为。这归因于氨基酸与淀粉链的结合,这种现象可能与 H-Gly-Gly-Lys-Ala-Ala-OH 等肽与多糖的相互作用及其在食品科学和技术中的潜在应用有关 (Ito 等人,2006)。

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O6/c1-9(14(25)21-10(2)16(27)28)20-15(26)11(5-3-4-6-17)22-13(24)8-19-12(23)7-18/h9-11H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,26)(H,21,25)(H,22,24)(H,27,28)/t9-,10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXVYFATVCRKJC-DCAQKATOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724133 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68171-99-3 | |

| Record name | Glycylglycyl-L-lysyl-L-alanyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1441886.png)

![Methyl 4-[4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1441888.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B1441891.png)

![4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1441903.png)